1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a structurally complex molecule featuring three key moieties:
- A 5-oxopyrrolidin-3-yl group, contributing hydrogen-bonding capacity and conformational flexibility.
- A morpholinourea segment, known for enhancing solubility and modulating biological activity through hydrogen bonding .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c22-16-9-12(18-17(23)19-20-3-5-24-6-4-20)11-21(16)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12H,3-9,11H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXSSJDXAOAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a morpholinourea moiety and a 2,3-dihydrobenzo[b][1,4]dioxin ring. This unique combination contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.35 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and cellular signaling pathways. Research indicates that it may function as an antagonist at alpha(2)-adrenoceptors, which are implicated in the modulation of noradrenaline release. This activity suggests potential applications in treating conditions like Parkinson's and Alzheimer's diseases where noradrenergic dysfunction is evident .
Neuroprotective Effects
Studies have shown that derivatives of compounds similar to this compound exhibit neuroprotective properties. For instance, the compound's ability to bind to alpha(2)-adrenoceptors has been linked to improved cognitive functions in animal models of neurodegeneration .
Anticancer Activity
The compound also shows promise as a potential anticancer agent. Its structural analogs have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. In vitro studies have demonstrated that certain derivatives can significantly inhibit PARP activity, leading to increased sensitivity of cancer cells to chemotherapy .
Case Studies
- Neurodegenerative Disease Model : A study involving a mouse model of Alzheimer's disease demonstrated that treatment with related compounds led to reduced amyloid plaque formation and improved memory performance .
- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines showed that compounds with similar structures induced apoptosis via the activation of caspase pathways when combined with standard chemotherapeutic agents .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications at specific positions on the benzodioxin ring can enhance binding affinity for target receptors and improve biological efficacy. For example:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.88 | PARP |
| Compound B | 5.8 | Alpha(2)-adrenoceptor |
| Compound C | 12 | D(2)-dopamine receptor |
These findings indicate that careful structural modifications can lead to more potent derivatives with enhanced therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- The morpholinourea group in the target compound differentiates it from analogs like 3ar (morpholine + pyridine) and the carboxamide derivative (thiazole + amide) . Urea’s hydrogen-bonding capacity may enhance binding affinity in biological targets compared to amides or ketones.
Electronic and Material Properties
Electroluminescent (EL) performance of dihydrobenzo[b][1,4]dioxin-based materials:
Key Observations:
- While the target compound’s electronic properties are uncharacterized, analogs like DDPB and CDDPI demonstrate the utility of dihydrobenzo[b][1,4]dioxin in optoelectronics. The absence of extended π-systems (e.g., naphthalene in DDPB) in the target compound may limit its EL efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
